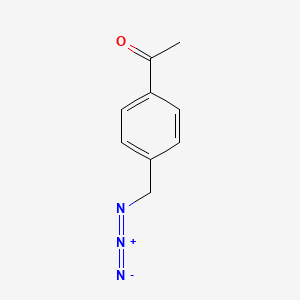

1-(4-Azidomethyl-phenyl)-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(azidomethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(13)9-4-2-8(3-5-9)6-11-12-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKMOGOALQUZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Research Landscape of 1 4 Azidomethyl Phenyl Ethanone

Precursor Synthesis Strategies

Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone Derivatives

The synthesis of 1-(4-(bromomethyl)phenyl)ethanone often commences with 4-methylacetophenone. A common and effective method involves the bromination of 4-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and carried out in a suitable solvent like carbon tetrachloride (CCl₄). This process leads to the formation of the desired 1-(4-(bromomethyl)phenyl)ethanone with purities often ranging between 80-90% after purification by flash column chromatography. The mechanism proceeds through a radical bromination at the benzylic position of the methyl group, followed by α-bromination of the ketone.

Another approach to obtain related precursors involves the Friedel-Crafts acylation of a substituted benzene (B151609) derivative with an acyl chloride. For instance, starting with a pre-functionalized acetophenone derivative, such as 4-(bromomethyl)acetophenone, further bromination at the α-position can be achieved using brominating agents like dioxane dibromide or molecular bromine (Br₂) in solvents such as dichloromethane (B109758) or acetonitrile (B52724). Optimization of the reaction temperature, typically between 0–25°C, is crucial to minimize the formation of side products.

The table below summarizes key aspects of synthesizing 1-(4-(bromomethyl)phenyl)ethanone derivatives.

| Starting Material | Reagents | Solvent | Purity/Yield | Reference |

| 4-Methylacetophenone | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 80–90% | |

| 4-(Bromomethyl)acetophenone | Dioxane dibromide or Bromine (Br₂) | Dichloromethane or Acetonitrile | High yield (with optimization) |

Pathways to Introduce the Azidomethyl Moiety

Once the brominated precursor is obtained, the next critical step is the introduction of the azidomethyl group. The most prevalent method for this transformation is the nucleophilic substitution of the bromide with an azide salt, most commonly sodium azide (NaN₃). This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF). The reaction generally proceeds smoothly at room temperature, yielding this compound. rsc.org

An alternative pathway involves the direct azidation of benzylic C-H bonds, which circumvents the need for a pre-halogenated intermediate. Copper-catalyzed methods have been developed for the azidation of diverse molecules at the benzylic position. nih.gov These reactions often utilize a copper catalyst in conjunction with an azide source like azidotrimethylsilane (B126382) (TMSN₃) and an oxidant. nih.govorganic-chemistry.org

The introduction of the azido group can also be achieved through the reaction of alcohols with azidotrimethylsilane (TMSN₃) mediated by a catalyst. For instance, copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst for the direct synthesis of organic azides from secondary benzylic alcohols. organic-chemistry.org

Direct Synthesis and Derivatization Approaches

Direct synthesis methods aim to introduce the azidomethyl group in a more streamlined fashion, often involving catalytic systems to enhance efficiency and selectivity.

Reaction Conditions and Catalytic Systems in Azide Formation

The nucleophilic substitution of benzyl (B1604629) halides with sodium azide is a widely used and effective method. rsc.orgyoutube.com The reaction is typically carried out in solvents like DMF or a mixture of DMF and water. rsc.orgyoutube.com The use of phase-transfer catalysts, such as polyacrylonitrile (B21495) fiber-supported quaternary ammonium (B1175870) salts (PANF-QAS), can enhance the reaction rate and allow the reaction to be performed in more environmentally benign solvents like water. rsc.org

Copper-based catalytic systems have proven versatile in azide synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," are a powerful tool for forming triazoles from azides and alkynes. nih.govpnas.org While this is a subsequent reaction of the azide, the catalysts used can also be relevant to the initial azide formation. For instance, copper hydroxyapatite (B223615) (Cu-HAP) has been shown to be an efficient heterogeneous catalyst for the synthesis of triazoles from an alkyne, a halide, and sodium azide in water, where the azide is formed in situ. growingscience.com This suggests the potential for one-pot syntheses of triazole derivatives starting from the corresponding halide.

The following table details various catalytic systems and reaction conditions for the formation of benzylic azides.

| Catalyst/Reagent | Substrate | Solvent | Key Features | Reference |

| Sodium Azide (NaN₃) | Benzyl Bromide | DMF | Standard nucleophilic substitution | rsc.org |

| PANF-QAS / NaBH₄ | Benzyl Halides | Water | Green, efficient reduction and azidation | rsc.org |

| Copper(II) Triflate [Cu(OTf)₂] / TMSN₃ | Secondary Benzylic Alcohols | Not specified | Direct synthesis from alcohols | organic-chemistry.org |

| Copper Hydroxyapatite (Cu-HAP) | Benzyl Bromide, Alkyne, NaN₃ | Water | One-pot triazole synthesis, in situ azide formation | growingscience.com |

| Copper(I) Complex (CuIL₁PPh₃) | Alkyl Halide, NaN₃, Alkyne | Not specified | Stable, water-compatible catalyst for click reaction | nih.gov |

Stereochemical Considerations in Synthesis

For the synthesis of this compound itself, the benzylic carbon is not a stereocenter. However, in the synthesis of related chiral molecules or when the azide group is introduced into a molecule with existing stereocenters, stereochemical control becomes a significant consideration.

For instance, in the synthesis of glycosyl amides, the stereoselective formation of the N-glycosidic bond is crucial. Methodologies have been developed for the stereoselective synthesis of α-N-glycopyranosyl amides starting from readily available glycosyl azides. acs.org Similarly, tandem allylic azide rearrangement/Friedel-Crafts alkylation reactions have been used for the stereoselective synthesis of 3-azido-tetralins, chromanes, and -tetrahydroquinolines. mdpi.com

While not directly applicable to the achiral this compound, these examples highlight the importance of stereochemical control in the broader context of azide synthesis and the potential for developing stereoselective methods for related chiral compounds.

Green Chemistry Principles in Synthetic Routes of Azidomethyl Compounds

The principles of green chemistry are increasingly being applied to the synthesis of azides and their derivatives to minimize environmental impact and improve safety. Key areas of focus include the use of safer solvents, recyclable catalysts, and more atom-economical reactions.

The use of water as a solvent is a significant step towards greener synthesis. rsc.orggrowingscience.com For example, the reduction of benzyl halides and the synthesis of triazoles have been successfully carried out in water using appropriate catalysts. rsc.orggrowingscience.com The development of recyclable catalysts, such as Amberlyst-15 for the azidation of alcohols and polyacrylonitrile fiber-supported quaternary ammonium salts, further contributes to the greening of these processes. organic-chemistry.orgrsc.org

Microwave-assisted synthesis has also emerged as a green methodology, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov The application of microwave heating to copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is a notable example. nih.gov

Furthermore, efforts are being made to develop safer processes for the production of sodium azide itself, a key reagent in many of these syntheses. Recent research has focused on altering the alcohol reactant in the traditional synthesis of sodium azide to create a safer, greener, and faster process. rsc.orgrsc.org This involves using a nitrite (B80452) synthesized from benzyl alcohol, which offers a conjugated effect that stabilizes the transition state and reduces reaction time. rsc.org

The table below highlights some green chemistry approaches in the synthesis of azidomethyl compounds.

| Green Chemistry Principle | Application | Example | Reference |

| Use of Safer Solvents | Replacing hazardous organic solvents with water. | Catalytic reduction of benzyl halides in water. | rsc.org |

| Recyclable Catalysts | Minimizing waste by using catalysts that can be recovered and reused. | Amberlyst-15 for direct azidation of alcohols. | organic-chemistry.org |

| Energy Efficiency | Reducing energy consumption through methods like microwave heating. | Microwave-assisted CuAAC reactions. | nih.gov |

| Safer Reagent Synthesis | Developing safer and more environmentally friendly methods for producing key reagents. | Greener synthesis of sodium azide using benzyl alcohol-derived nitrite. | rsc.org |

Exploration of Reaction Mechanisms and Transformative Chemistry of 1 4 Azidomethyl Phenyl Ethanone

Azide (B81097) Reactivity: Cycloaddition and Beyond

The azidomethyl group (-CH₂N₃) is the primary site of many characteristic reactions of 1-(4-azidomethyl-phenyl)-ethanone. This group's ability to act as a 1,3-dipole is central to its reactivity, particularly in cycloaddition reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and this compound is an excellent substrate for this transformation. wikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govnih.govresearchgate.net The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org It is also tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12). organic-chemistry.org

The mechanism of the CuAAC reaction involves several key steps. wikipedia.org Initially, a copper(I) catalyst, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, coordinates with the terminal alkyne. wikipedia.orgorganic-chemistry.org This coordination lowers the pKa of the alkyne's terminal C-H bond, facilitating the formation of a copper(I) acetylide intermediate. wikipedia.org The azide then displaces a ligand on the copper, forming a copper-azide-acetylide complex. wikipedia.org This is followed by a cyclization step and subsequent protonation to yield the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst. wikipedia.org The formation of the azide/copper(I) acetylide complex is considered the rate-determining step of the reaction. nih.gov

Several factors can influence the efficiency of the CuAAC reaction. Terminal alkynes with lower pKa values and a tendency for π-backbonding with the copper(I) catalyst are favored. nih.gov Additionally, the use of chelating azides and copper catalysts that resist aggregation can enhance reaction rates. nih.gov The choice of ligand for the copper catalyst is also crucial, with ligands like tris-(benzyltriazolylmethyl)amine (TBTA) being commonly employed to stabilize the Cu(I) oxidation state and prevent side reactions. nih.gov

Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Organic azides (e.g., this compound) and terminal alkynes. wikipedia.orgnih.gov |

| Catalyst | Copper(I) species, often generated in situ from Cu(II) salts and a reducing agent. wikipedia.orgorganic-chemistry.org |

| Product | 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov |

| Regioselectivity | Highly selective for the 1,4-isomer. wikipedia.orgnih.gov |

| Reaction Conditions | Mild, often at room temperature, and compatible with aqueous environments. nih.govorganic-chemistry.org |

| Rate Acceleration | Significant rate increase (10⁷ to 10⁸) compared to the uncatalyzed reaction. organic-chemistry.org |

While CuAAC is highly effective, the presence of a metal catalyst can be undesirable in certain applications, particularly in biological systems. psu.edu This has led to the development of metal-free azide cycloaddition reactions. These reactions typically rely on activating the alkyne component to enhance its reactivity towards the azide. psu.edu

One prominent strategy is the use of strained cyclooctynes in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.com The significant ring strain in cyclooctyne (B158145) (approximately 18 kcal/mol) provides the driving force for a rapid reaction with azides at ambient temperatures without the need for a catalyst. sigmaaldrich.com This method has found widespread use in labeling biomolecules in living systems due to its bioorthogonal nature and lack of cytotoxicity. sigmaaldrich.com

Another approach involves the use of electron-deficient alkynes. elsevierpure.com When an alkyne has at least one neighboring electron-withdrawing group, it can undergo a successful 1,3-dipolar cycloaddition with azides at room temperature in water without any catalyst. elsevierpure.com This provides a simple and environmentally friendly method for the synthesis of triazoles.

Recent research has also explored the use of N-heterocyclic imino catalysts to achieve 1,4-regioselective azide-alkyne cycloadditions in a metal-free manner. rsc.org Furthermore, cascade reactions involving a transition-metal-free azide-alkyne cycloaddition have been developed for the synthesis of complex heterocyclic scaffolds. rsc.org

The azido (B1232118) group of this compound can also participate in radical reactions. Photochemical or thermal activation can lead to the cleavage of the C-N₃ bond, generating nitrene intermediates. These highly reactive species can then undergo various subsequent reactions.

Vinyl azides, for instance, can act as radical acceptors. nih.gov The reaction of an alkyl radical with a vinyl azide can lead to the formation of an α-azido radical, which can then undergo denitrogenative fragmentation to yield an iminyl radical. nih.gov This iminyl radical can be further transformed into ketones or amides depending on the reaction conditions. nih.gov

The azidofunctionalization of alkenes is another important transformation that can proceed through radical-mediated pathways. researchgate.net These reactions allow for the simultaneous introduction of an azide and another functional group across a double bond, providing access to a diverse array of nitrogen-containing compounds. researchgate.net

Ketone Reactivity: Functional Group Interconversions

The ethanone (B97240) (acetyl) group in this compound provides a second reactive site for a variety of chemical transformations, primarily involving the carbonyl carbon.

The carbonyl group of the ketone is electrophilic and susceptible to attack by nucleophiles. unacademy.comlibretexts.org In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unacademy.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. unacademy.comlibretexts.org

The reactivity of the ketone towards nucleophilic addition is influenced by both electronic and steric factors. libretexts.org The presence of two alkyl groups attached to the carbonyl carbon in ketones makes them generally less reactive than aldehydes due to increased steric hindrance and greater stabilization of the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org

Condensation reactions are a specific type of nucleophilic addition-elimination reaction where two molecules combine with the loss of a small molecule, such as water. chemguide.co.ukyoutube.com A classic example is the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form a 2,4-dinitrophenylhydrazone. chemguide.co.uk This reaction serves as a qualitative test for the presence of a carbonyl group. chemguide.co.uk

The ketone moiety can also participate in photoinduced processes. Upon absorption of light, the ketone can be excited to a higher energy state, making it more reactive. While specific studies on the photochemistry of this compound are not extensively detailed in the provided context, related α-diazo arylketones are known to undergo photo-Wolff rearrangements to form ketene (B1206846) intermediates upon photolysis. rsc.org This ketene can then be trapped by nucleophiles to form carboxylic acid derivatives. rsc.org

The combination of the photoreactive ketone and the azide group in this compound suggests potential for the development of photocleavable "caged" compounds. In such a system, a molecule of interest could be attached to the phenyl ring, and its release could be triggered by a specific photochemical event involving either the ketone or the azide functionality.

Applications and Advanced Research Paradigms of 1 4 Azidomethyl Phenyl Ethanone in Chemical Biology and Material Science

Bioconjugation Strategies Utilizing Azide (B81097) Functionality

The presence of the azidomethyl group (–CH₂N₃) makes 1-(4-Azidomethyl-phenyl)-ethanone particularly valuable for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. This reactivity is central to many of its applications.

Site-Specific Labeling of Biomolecules (e.g., Peptides, Proteins, Nucleic Acids)

The azide group of this compound is a key player in "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. Specifically, the azide can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govnih.gov These reactions allow for the precise attachment of the ethanone-containing molecule to a biomolecule that has been modified to contain a complementary alkyne group. This site-specific labeling is crucial for studying the function, localization, and dynamics of biomolecules without significantly perturbing their native structure or activity. nih.govresearchgate.net

For instance, researchers can introduce an alkyne group at a specific site on a protein using genetic engineering or chemical modification. Then, by adding this compound, they can selectively attach a label or probe at that exact location. This level of control is a significant advantage over older, less specific labeling methods that can lead to heterogeneous products and ambiguous results. nih.gov

Chemo-selective Bioconjugation for Probe Development

The chemo-selectivity of the azide-alkyne cycloaddition is a major advantage in the complex environment of a cell or organism. nih.gov This means the azide and alkyne groups will react specifically with each other, ignoring all other functional groups present in the biological system. This high degree of selectivity is essential for developing probes that can reliably report on specific biological events or molecules.

By attaching a reporter molecule, such as a fluorescent dye or a radioactive isotope, to this compound, scientists can create a variety of chemical probes. These probes can then be attached to a target biomolecule using the azide-alkyne click reaction, enabling researchers to track the biomolecule's location, interactions, and activity. The ketone group on the phenyl ring also offers another site for chemical modification, further expanding the possibilities for creating diverse and multifunctional probes.

Development of Advanced Chemical Probes and Labeling Reagents

The unique properties of this compound have been harnessed to create sophisticated tools for biological research, particularly in the areas of fluorescence imaging and radiochemistry.

Fluorogenic Systems and Fluorescence Turn-On Probes

Fluorogenic probes are molecules that are initially non-fluorescent but become fluorescent upon reacting with their target. This "turn-on" mechanism is highly desirable as it minimizes background signal and allows for the detection of specific molecules or events with high sensitivity. nih.govnih.gov

The azide group in this compound can be used to quench the fluorescence of a nearby fluorophore. When the azide reacts with an alkyne-modified target, the resulting triazole ring no longer quenches the fluorescence, leading to a "turn-on" signal. nih.govrsc.org This strategy has been successfully employed to develop probes that light up in the presence of specific enzymes or other biomolecules. These probes are invaluable for real-time imaging of biological processes in living cells. nih.govrsc.org

| Probe Type | Mechanism | Advantage | Application |

| Fluorogenic Probe | Fluorescence is quenched by the azide group. Reaction with an alkyne-tagged target restores fluorescence. | Low background signal, high sensitivity. | Real-time imaging of biomolecular interactions. nih.govnih.gov |

| Turn-On Probe | The formation of a triazole ring upon cycloaddition removes the quenching effect of the azide. | Specific detection of target molecules or events. | In-cell imaging and sensing. rsc.org |

Radiochemical Synthesis for Molecular Imaging Research

In the field of molecular imaging, particularly Positron Emission Tomography (PET), radioactive isotopes are attached to molecules to visualize and quantify biological processes in vivo. nih.gov The azide functionality of this compound provides a convenient handle for introducing radioisotopes.

For example, a radioactive isotope like Fluorine-18 ([¹⁸F]), a commonly used PET isotope, can be incorporated into a small molecule containing an alkyne. This radiolabeled alkyne can then be "clicked" onto this compound or a derivative thereof. nih.govresearchgate.net This modular approach allows for the efficient and rapid synthesis of radiotracers for PET imaging. nih.govnih.gov These tracers can be designed to target specific receptors or transporters in the body, providing valuable diagnostic information for diseases like cancer. researchgate.netnih.gov

Design and Synthesis of Novel Chemical Scaffolds and Derivatives

Beyond its direct use in bioconjugation and probe development, this compound serves as a versatile building block for the synthesis of more complex molecules and chemical scaffolds. nih.govnih.gov The azide and ketone groups can be independently or sequentially modified to create a diverse library of compounds with a wide range of potential applications.

The azide group, for instance, can be reduced to an amine, which can then be used in a variety of other chemical reactions, such as amide bond formation. The ketone can undergo reactions like aldol (B89426) condensations or reductive aminations. This chemical versatility allows for the construction of novel heterocyclic compounds and other complex molecular architectures that can be screened for biological activity or used as components in new materials. nih.gov The ability to readily generate a variety of derivatives from a single starting material is a significant advantage in drug discovery and materials science, where the exploration of chemical space is key to finding new and improved compounds. nih.gov

Incorporation into Heterocyclic Systems (e.g., Triazoles, Pyrazolines)

The reactive azido (B1232118) group and the acetyl moiety of this compound make it a versatile building block for the synthesis of various heterocyclic systems. This is particularly evident in the construction of triazoles and the potential for pyrazoline synthesis.

The primary application of the azido group in this compound is its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst. This methodology is widely recognized for its reliability and broad substrate scope, allowing for the introduction of a diverse range of substituents onto the triazole ring, depending on the alkyne used. The resulting triazole products are of significant interest in medicinal chemistry and material science due to their biological activities and unique chemical properties. nih.gov

While direct synthesis of pyrazolines from this compound is less commonly documented, a general and well-established synthetic route to pyrazolines involves the cyclization of chalcones. elifesciences.orgijpbs.com Chalcones, or α,β-unsaturated ketones, can be synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. elifesciences.orgelifesciences.org In this context, this compound can serve as the acetophenone component.

The general synthetic pathway to pyrazolines from this compound would proceed as follows:

Chalcone (B49325) Formation: A base-catalyzed Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde.

Pyrazoline Synthesis: The resulting chalcone (an α,β-unsaturated ketone) undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, leading to the formation of the corresponding pyrazoline derivative. elifesciences.orgijpbs.compjsir.org

The specific reaction conditions and yields for these steps would depend on the chosen reagents and optimization of the reaction parameters. The table below outlines the general steps and key reagents involved in the synthesis of triazoles and the proposed synthesis of pyrazolines from this compound.

| Target Heterocycle | Synthetic Step | Key Reagents and Conditions | Product Type |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| Pyrazoline | 1. Claisen-Schmidt Condensation (Chalcone formation) | Aromatic aldehyde, Base catalyst (e.g., NaOH or KOH) | α,β-Unsaturated ketone (Chalcone) |

| 2. Cyclization | Hydrazine hydrate or substituted hydrazine, Ethanol (reflux) | Substituted pyrazoline |

Exploration in Ligand Design and Molecular Modeling

The structural features of this compound and its derivatives, particularly the heterocyclic systems derived from it, make them attractive scaffolds for ligand design and molecular modeling studies. The phenyl ring provides a core structure that can be functionalized, while the acetyl group and the versatile azido group (or the resulting triazole ring) offer points for interaction with biological targets.

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a small molecule to a target protein. nih.govnih.gov In the context of derivatives of this compound, such as the corresponding triazoles and pyrazolines, molecular docking studies can provide valuable insights into their potential as inhibitors of specific enzymes or receptors. For instance, studies on various pyrazoline derivatives have shown their potential to bind to the active sites of enzymes like telomerase, highlighting the importance of specific substituent groups for inhibitory activity. nih.gov

The design of novel ligands often involves identifying key pharmacophoric features necessary for biological activity. For example, in the development of enzyme inhibitors, the ligand must possess functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or metal coordination) with the amino acid residues in the active site of the target protein. ijpbs.com The heterocyclic derivatives of this compound offer a diverse range of potential interactions. The nitrogen atoms in triazole and pyrazoline rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a ligand. nih.gov By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify the key structural motifs responsible for its function. For derivatives of this compound, SAR studies could involve:

Varying the substituent on the triazole ring: This can be achieved by using different alkynes in the click chemistry reaction. The nature of this substituent (e.g., its size, polarity, and hydrogen bonding capacity) can significantly influence binding affinity.

Modifying the substituents on the pyrazoline ring: The choice of the aromatic aldehyde in the initial chalcone synthesis and the hydrazine derivative in the cyclization step will determine the substitution pattern on the pyrazoline ring, which in turn affects its biological activity. nih.gov

Altering the substitution on the phenyl ring: While the starting material is this compound, further modifications to the phenyl ring could be explored to enhance ligand-protein interactions.

The following table summarizes the key aspects of utilizing derivatives of this compound in ligand design and molecular modeling.

| Research Aspect | Key Considerations | Examples of Potential Applications |

| Molecular Docking | Prediction of binding mode and affinity to a target protein. Identification of key interactions with active site residues. | Designing inhibitors for enzymes such as kinases, proteases, or telomerase. |

| Pharmacophore Modeling | Identification of essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. | Guiding the design of new derivatives with improved potency and selectivity. |

| Structure-Activity Relationship (SAR) | Systematic modification of the molecular structure to understand the influence of different functional groups on biological activity. | Optimizing lead compounds to enhance their therapeutic potential. |

Advanced Analytical and Spectroscopic Research for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.com

1D and 2D NMR Techniques for Complete Structure Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete assignment of the structure of 1-(4-Azidomethyl-phenyl)-ethanone. emerypharma.comomicsonline.org

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a doublet in the region of δ 7.8–8.0 ppm with a coupling constant (J) of approximately 8.5 Hz. The singlet for the acetyl group protons typically resonates at around δ 2.6 ppm, and the azidomethyl (-CH₂N₃) protons appear as a distinct singlet at approximately δ 4.3 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. emerypharma.comomicsonline.org COSY experiments reveal correlations between coupled protons, while HSQC correlates protons directly attached to carbon atoms. emerypharma.comomicsonline.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | 7.8–8.0 | Doublet | ~8.5 |

| Acetyl (3H) | ~2.6 | Singlet | N/A |

| Azidomethyl (2H) | ~4.3 | Singlet | N/A |

| Data is based on typical chemical shifts for similar structural motifs. |

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govrsc.org

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected molecular ion peak for this compound (C₉H₉N₃O) would be at an m/z of approximately 175.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. A characteristic fragment for this compound is the loss of the azide (B81097) group (-N₃), resulting in a fragment ion at an m/z of approximately 134. uab.edu The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.govcore.ac.ukmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 176.0767 | Protonated molecular ion |

| [M-N₃]⁺ | 134 | Fragment ion resulting from the loss of the azide group |

| Predicted m/z values are based on the compound's molecular formula. |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for the analysis of complex mixtures and for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of non-volatile and thermally labile compounds. plos.orgnih.govnih.govnih.gov In the context of this compound, LC-MS can be used to separate the compound from any impurities or starting materials and subsequently identify it based on its mass spectrum. nih.gov An LC-MS method might employ a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. nih.govnih.gov While the thermal stability of the azide group in this compound needs to be considered, GC-MS could potentially be used for its analysis, providing both retention time and mass spectral data for identification. nih.govnih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govnist.govchemicalbook.com

For this compound, the IR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong and sharp absorption band around 2100 cm⁻¹ is indicative of the azide (-N₃) stretching vibration. The presence of the ketone carbonyl (C=O) group is confirmed by a strong absorption band at approximately 1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | ~2100 |

| Ketone (C=O) | Stretch | ~1680 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Data is based on typical IR absorption frequencies for these functional groups. |

Electronic Spectroscopy (UV/Vis Spectroscopy) for Photophysical Characterization

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. nih.gov The UV/Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The aromatic phenyl ring and the carbonyl group are the primary chromophores in the molecule. The π → π* transitions of the aromatic system typically result in strong absorption bands in the UV region. The n → π* transition of the carbonyl group is generally weaker and appears at a longer wavelength. For purity assessment, a UV detector set at a specific wavelength, such as 254 nm, can be used in conjunction with liquid chromatography. The specific absorption maxima (λ_max) and molar absorptivity (ε) values are key parameters obtained from UV/Vis analysis. nih.gov

Chromatographic Methodologies for Purification and Purity Assessment

The purification and comprehensive assessment of the purity of this compound are critical steps following its synthesis. These processes ensure the removal of starting materials, byproducts, and other impurities, which is essential for its application in further chemical synthesis or research. Chromatographic techniques are the cornerstone for achieving high purity and for the analytical determination of the purity level. jbiochemtech.com Methodologies such as Thin Layer Chromatography (TLC) are often employed to monitor the progress of reactions and for preliminary purity checks. jbiochemtech.comresearchgate.net For rigorous purification and quantitative purity analysis, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of compounds in a mixture. They are particularly well-suited for non-volatile or thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly cited method for the purity analysis of this compound and related aromatic ketones. sielc.com In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a gradient elution using a mixture of acetonitrile and water is effective for assessing purity. Detection is commonly achieved using a UV detector, with a wavelength set to 254 nm, where the aromatic phenyl ring exhibits strong absorbance. The development of a robust HPLC method is a crucial tool for quality control, allowing for the simultaneous determination of the main compound and any potential impurities. japsonline.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. waters.com Analysis times can be reduced by as much as 75%, greatly increasing laboratory throughput. waters.com For azido-containing compounds, which can be potential genotoxic impurities in pharmaceutical ingredients, highly sensitive methods are required. nih.gov UPLC coupled with mass spectrometry (UPLC-MS) provides a highly selective and sensitive method for detecting and quantifying trace-level impurities. nih.gov A method developed for related azido-impurities utilized an Acquity UPLC BEH Shield RP18 column with a tandem mass spectrometer, demonstrating the capability to quantify impurities at parts-per-million (ppm) levels. nih.gov This level of sensitivity is critical for ensuring the purity of chemical intermediates.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application Note | Reference |

|---|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water Gradient | UV (254 nm) | Purity check for this compound. | |

| UPLC-MS/MS | Acquity UPLC BEH Shield RP18 (1.7 µm) | Linear Gradient Elution | Tandem Mass Spectrometry (TQ-XS) | Determination of trace-level azido-containing genotoxic impurities. | nih.gov |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS or UV | Analysis of other ethanone (B97240) derivatives; scalable for preparative separation. | sielc.comsielc.com |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While specific GC methods for this compound are not extensively documented in the literature, its applicability can be inferred from the analysis of structurally related compounds, such as acetophenone (B1666503). fmach.it

The primary challenge in using GC for this compound is the thermal stability of the azide functional group. Azides can be thermally labile and may decompose at the high temperatures often used in GC inlets and columns, potentially releasing nitrogen gas. This necessitates careful method development, employing lower injection port temperatures and a controlled oven temperature program to prevent on-column degradation.

For the analysis of related ketones, GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. fmach.itnih.gov A capillary column, such as a wax-type column (e.g., Rtx-WAX), is suitable for separating polar analytes like ketones. fmach.it Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (ToFMS) offers even greater resolving power for complex samples, reducing peak co-elution and enhancing compound identification. core.ac.uk

| Technique | Stationary Phase (Column) | Carrier Gas | Detection | Application Note | Reference |

|---|---|---|---|---|---|

| GC-MS | Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 µm d.f.) | Helium | Mass Spectrometry (EI mode) | Analysis of volatile compounds in wine, including acetophenone. | fmach.it |

| Headspace GC-FID/MS | Not specified | Not specified | FID and MS (simultaneous) | Quantitative and confirmatory analysis of volatile compounds. The azide group's lability requires careful temperature control. | nih.gov |

| GCxGC-ToFMS | 1D: HP-5; 2D: DB-FFAP | Not specified | Time-of-Flight Mass Spectrometry | High-resolution analysis of complex volatile mixtures. | core.ac.uk |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Azidomethyl-phenyl)-ethanone, and what critical parameters influence reaction efficiency?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative. For the azidomethyl group, a two-step approach is advised:

Introduce the azidomethyl group : React 4-methylbenzyl chloride with sodium azide (NaN₃) under inert conditions to form 4-azidomethyltoluene .

Acylation : Use acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone moiety via Friedel-Crafts .

Critical Parameters :

- Temperature : Maintain <0°C during azide formation to avoid decomposition.

- Catalyst Purity : Anhydrous AlCl₃ ensures high acylation efficiency.

- Safety : Azides are shock-sensitive; inert atmospheres (N₂/Ar) are mandatory .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as a doublet (δ 7.8–8.0 ppm, J = 8.5 Hz) and a singlet for the acetyl group (δ 2.6 ppm). The azidomethyl (-CH₂N₃) protons appear as a singlet (δ 4.3 ppm) .

- IR : A strong azide stretch (~2100 cm⁻¹) and ketone C=O (~1680 cm⁻¹) confirm functional groups .

- MS : Molecular ion peak at m/z 175 (C₉H₉N₃O⁺) and fragment ions at m/z 134 (loss of -N₃) .

Purity Check : Pair HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess impurities .

Advanced Research Questions

Q. What are the primary decomposition pathways of this compound under thermal or photolytic conditions, and how can stability be assessed?

- Methodological Answer :

- Thermal Decomposition : At >80°C, the azide group undergoes cyclization to form tetrazole derivatives or releases nitrogen gas (N₂), potentially leading to explosive decomposition .

- Photolysis : UV light (254 nm) cleaves the C-N₃ bond, generating nitrene intermediates that react with solvents or oxygen .

Stability Assessment : - TGA/DSC : Monitor mass loss and exothermic peaks (indicative of decomposition) under controlled heating (5°C/min) .

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .

Q. In cross-coupling reactions, how does the azidomethyl group influence reactivity compared to other substituents, and what catalytic systems are effective?

- Methodological Answer :

- Reactivity : The azidomethyl group acts as a directing group in C-H activation reactions. Its electron-withdrawing nature enhances electrophilic substitution at the ortho position .

- Catalytic Systems :

- Palladium : Pd(OAc)₂ with ligands (e.g., XPhos) enables Suzuki-Miyaura coupling with aryl boronic acids .

- Copper(I) : CuI catalyzes "click" reactions with alkynes to form triazoles, preserving the ketone functionality .

Optimization : Use DMF as a solvent and K₂CO₃ as a base for Pd-catalyzed reactions (yields >75%) .

Q. What computational methods (DFT, MD) are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) to model the HOMO-LUMO gap. The azide group lowers LUMO energy (-1.8 eV), increasing electrophilicity at the ketone .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to predict solubility and aggregation behavior.

Software : Gaussian 16 for DFT; GROMACS for MD .

Q. How can the azide group in this compound be selectively reduced or functionalized without affecting the ketone moiety?

- Methodological Answer :

- Staudinger Reaction : React with triphenylphosphine (PPh₃) to form iminophosphorane intermediates, which hydrolyze to primary amines .

- Catalytic Hydrogenation : Use Pd/C (10% wt) under H₂ (1 atm) to reduce -N₃ to -NH₂. Caution : Ketones are typically inert under mild H₂ conditions .

Selectivity Validation : Monitor reaction progress with IR (loss of -N₃ peak at 2100 cm⁻¹) and ¹H NMR (appearance of -NH₂ at δ 1.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.